

# Investigating the claim of reduced water retention with Creatine HCl compared to monohydrate

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# Creatine HCl vs. Monohydrate: An Investigation into Water Retention Claims

A Comparative Guide for Researchers and Drug Development Professionals

The claim that creatine hydrochloride (HCI) supplementation results in lower water retention compared to the more extensively studied creatine monohydrate is a topic of considerable interest within the sports nutrition and clinical research communities. This guide provides an objective comparison of the two forms, focusing on the available scientific evidence regarding their effects on body composition and water retention. Detailed experimental protocols from a key comparative study are presented, alongside visualizations of the relevant physiological pathways and experimental workflows to aid in the critical evaluation of this claim.

# **Data Summary: Body Composition Changes**

A pivotal study by de França et al. (2015) provides the most direct comparison of the effects of **Creatine HCI** and Creatine Monohydrate on body composition in recreational weightlifters. The following table summarizes the key findings from this investigation.



Parameter	Creatine Monohydrate (5g/day)	Creatine HCI (5g/day)	Creatine HCl (1.5g/day)	Control (Starch)
Fat-Free Mass (kg)	No Significant Change	$\uparrow 1.6 \pm 0.0$ (p=0.031)	No Significant Change	No Significant Change
Fat Mass (kg)	No Significant Change	↓ 1.2 ± 0.1 (p=0.034)	↓ 1.1 ± 0.2 (p=0.005)	No Significant Change
Upper Limb Strength (1RM Bench Press)	↑ (Not Statistically Significant)	↑ (Not Statistically Significant)	↑ (Statistically Significant)	No Significant Change
Lower Limb Strength (1RM Leg Press)	↑ (Statistically Significant)	↑ (Statistically Significant)	↑ (Statistically Significant)	No Significant Change

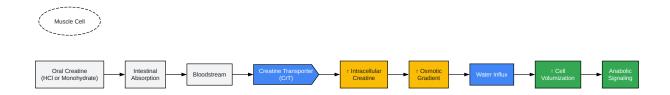
Data presented as mean change  $\pm$  standard deviation. Statistical significance is denoted by the p-value.[1][2][3]

The results from de França et al. (2015) suggest that while both forms of creatine similarly improve lower limb strength, only the **Creatine HCI** groups demonstrated statistically significant changes in body composition, specifically a decrease in fat mass and, in the higher dose group, an increase in fat-free mass.[1][3] The lack of a significant increase in fat-free mass in the creatine monohydrate group is noteworthy, as increases in lean body mass with monohydrate supplementation are often attributed, at least in part, to water retention.[1]

# Signaling Pathway: Creatine Uptake and Cellular Hydration

Creatine's influence on cellular hydration is a direct consequence of its transport into the muscle cell and its osmotic properties. The following diagram illustrates the key steps in this process.





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Caption: Creatine transport into the muscle cell and its osmotic effect on cellular hydration.

Upon ingestion, creatine is absorbed into the bloodstream and taken up by muscle cells via a sodium-dependent creatine transporter (CrT). The accumulation of creatine within the cell increases the intracellular osmotic pressure, leading to an influx of water to maintain osmotic balance. This results in an increase in cell volume, a phenomenon known as cell volumization, which is thought to contribute to anabolic signaling.

## **Experimental Protocols**

The following methodologies are based on the de França et al. (2015) study, which provides a direct comparison between **Creatine HCI** and Creatine Monohydrate.

- 1. Subject Recruitment and Group Allocation:
- Participants: 40 recreational weightlifters.
- Randomization: Subjects were randomly assigned to one of four groups in a double-blind manner:
  - Creatine Monohydrate (CMG): 5 grams per day.
  - Creatine HCl Group 1 (HCl-1): 5 grams per day.
  - Creatine HCl Group 2 (HCl-2): 1.5 grams per day.
  - Control Group (CG): 5 grams of resistant starch per day.

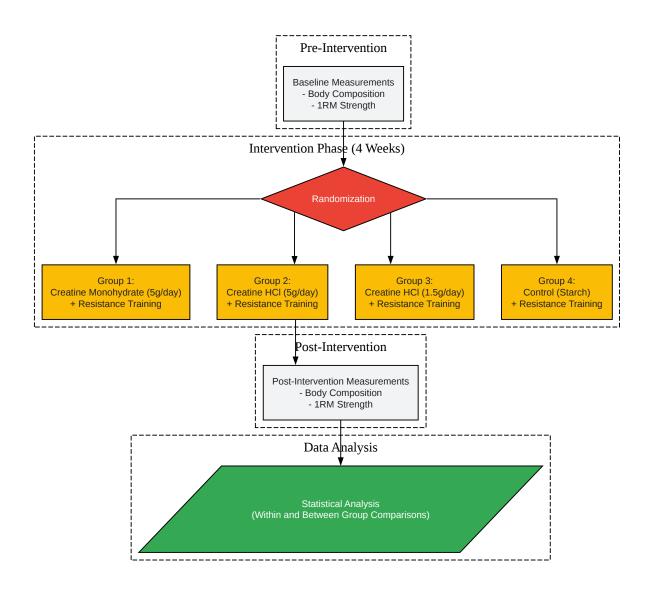


- 2. Supplementation Protocol:
- Duration: 4 weeks.
- Administration: Subjects consumed their assigned supplement daily.
- 3. Resistance Training Program:
- All participants followed a structured resistance training program for the duration of the study.
- 4. Data Collection and Analysis:
- Timeline: Body composition and strength were assessed before and after the 4-week intervention period.
- Body Composition: Skinfold measurements were likely used to estimate body composition (fat mass and fat-free mass). Note: The full text does not specify the exact method, but skinfolds are a common technique in such studies.
- Strength Assessment: One-repetition maximum (1RM) tests were performed for the bench press (upper body strength) and leg press (lower body strength).
- Statistical Analysis: Appropriate statistical tests were used to compare the changes within and between groups.

## **Experimental Workflow**

The logical flow of a comparative study investigating the effects of different creatine forms on body composition and performance can be visualized as follows.





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Caption: Workflow for a comparative creatine supplementation study.



#### Conclusion

The available evidence, primarily from the de França et al. (2015) study, provides some support for the claim that **Creatine HCI** may lead to different body composition changes compared to Creatine Monohydrate, potentially with less water retention.[1][3] The observation that only the **Creatine HCI** groups experienced a significant reduction in fat mass and an increase in fat-free mass, while the Creatine Monohydrate group did not show a significant change in these parameters, is intriguing.[1][3] The authors of the study suggest that the increase in total body hydration typically seen with creatine monohydrate might lead to an overestimation of fat-free mass in some measurement techniques.[3]

It is crucial to note that the body of research directly comparing **Creatine HCI** and Creatine Monohydrate with a focus on water retention is still limited. The higher solubility of **Creatine HCI** is often cited as a potential reason for improved absorption and reduced gastrointestinal distress, which may indirectly influence water retention dynamics.[1] However, more direct, and robust clinical trials are necessary to definitively conclude that **Creatine HCI** causes less water retention than Creatine Monohydrate. Future studies should employ more direct measures of total body water, such as deuterium oxide dilution or bioelectrical impedance analysis, to provide a clearer picture of the fluid dynamics associated with supplementation of these two creatine forms.

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